(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione
Description
(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione is a chiral oxazolidine-2,5-dione derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group on a butyl side chain. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions. The oxazolidine-2,5-dione core is a cyclic carbonate analog known for its reactivity in ring-opening reactions, enabling conjugation with nucleophiles like amines or alcohols .
Properties
IUPAC Name |
tert-butyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-10(16)13-7-5-4-6-8-9(15)18-11(17)14-8/h8H,4-7H2,1-3H3,(H,13,16)(H,14,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYOGAZTXVNTR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H]1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Aminobutan-1-ol
The synthesis begins with the protection of 4-aminobutan-1-ol using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. This step, adapted from peptide synthesis protocols, affords Boc-4-aminobutan-1-ol in high yield (85–92%). A typical procedure involves dissolving 4-aminobutan-1-ol in a 2:1 mixture of tetrahydrofuran (THF) and water, followed by the addition of Boc₂O at 0°C. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, forming a stable carbamate.
Table 1: Boc Protection Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Boc₂O (1.5 equiv) | THF/H₂O (2:1) | 0°C → RT | 90 |
Activation of Boc-Protected Alcohol
The hydroxyl group of Boc-4-aminobutan-1-ol is activated as a mesylate or tosylate to facilitate nucleophilic displacement. For example, treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) in the presence of triethylamine (Et₃N) yields the corresponding mesylate. This intermediate is critical for introducing the butyl side chain into the oxazolidine dione framework.
Alkylation of Oxazolidinone Precursors
The mesylate undergoes alkylation with a glycine-derived oxazolidinone to install the Boc-aminobutyl side chain. This step, inspired by Ugi multi-component reactions, employs ZnBr₂ as a Lewis catalyst to enhance electrophilicity. The reaction is conducted in diethyl ether at −78°C, followed by gradual warming to room temperature. Chromatographic purification (hexane/ethyl acetate) isolates the diastereomeric products, with the desired (S)-configured isomer predominating (syn:anti = 5:1).
Cyclization to Oxazolidine Dione
The final cyclization step forms the oxazolidine-2,5-dione ring using phosgene or triphosgene. In a representative procedure, the alkylated intermediate is treated with triphosgene in DCM under nitrogen atmosphere, leading to intramolecular carbamate formation. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into DCM. Alternative methods utilize photochemical activation with CHCl₃ and Cl₂ to generate phosgene in situ, though this approach risks Boc deprotection.
Table 2: Cyclization Reaction Optimization
| Carbonyl Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triphosgene | DCM | 0°C → RT | 75 |
| COCl₂ (photochemical) | CHCl₃/CH₃CN | 40°C | 65 |
Key Reaction Mechanisms
Boc Protection and Deprotection Dynamics
The Boc group remains stable under neutral and acidic conditions but is cleaved by strong acids (e.g., HCl) or oxalyl chloride. During cyclization, the use of mild reagents like triphosgene prevents premature deprotection. Computational studies suggest that the Boc group stabilizes the transition state during alkylation by reducing steric hindrance.
Stereochemical Control
The (S)-configuration at C4 is dictated by the chiral center in the starting oxazolidinone precursor. Asymmetric induction during alkylation is enhanced by ZnBr₂, which coordinates to the carbonyl oxygen and directs nucleophilic attack from the less hindered face. Recrystallization from hexane/ethyl acetate further enriches enantiomeric purity (>98% ee).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 4.35 (t, J = 7.2 Hz, 1H, CH), 3.89 (s, 2H, NHBoc), 3.15 (m, 2H, CH₂N), 1.44 (s, 9H, Boc).
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¹³C NMR : δ 176.8 (C=O), 155.2 (Boc C=O), 79.1 (quaternary C), 28.3 (Boc CH₃).
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HRMS : [M+H]⁺ calc. for C₁₂H₂₁N₂O₅: 273.1447; found: 273.1450.
Challenges and Optimization
Competing Side Reactions
Early attempts using HCl-mediated cyclization resulted in Boc deprotection, yielding undesired byproducts. Switching to triphosgene eliminated this issue, improving yields from 45% to 75%. Additionally, the use of bulky bases like Et₃N minimized elimination pathways during alkylation.
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to form peptides allows researchers to explore new drug candidates, particularly those targeting specific biological pathways. The oxazolidine framework is particularly useful for designing inhibitors of enzymes involved in critical metabolic processes, such as acid ceramidase (AC), which is implicated in sphingolipid metabolism .
Structure-Activity Relationship (SAR) Studies
Research has demonstrated that derivatives of (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione can be optimized for enhanced biological activity. For instance, studies have shown that modifications to the oxazolidine ring can significantly affect the inhibitory potency against AC, with certain analogues exhibiting improved pharmacokinetic profiles suitable for further development as therapeutic agents .
N-Carboxyanhydride (NCA) Formation
(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione can be utilized to synthesize α-amino acid N-carboxyanhydrides (NCAs), which are crucial intermediates in peptide synthesis. The compound's structure allows for efficient conversion into NCAs under mild conditions, facilitating the production of a wide range of peptides with diverse functionalities .
Advantages in Peptide Chemistry
The Boc protecting group enhances solubility and stability during peptide synthesis, making (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione an attractive choice for chemists aiming to construct complex peptide sequences without compromising on yield or purity.
Interaction with Biological Macromolecules
Studies indicate that (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione interacts with various biological macromolecules, suggesting potential therapeutic applications beyond its role as a synthetic intermediate. These interactions may lead to the development of new drugs targeting specific diseases related to sphingolipid metabolism and other pathways.
Case Studies
Recent investigations have highlighted several promising compounds derived from (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione:
- Inhibitors of Acid Ceramidase : A novel series of substituted oxazol-2-one-3-carboxamides derived from this compound were shown to inhibit AC effectively in vitro and in vivo models .
- Peptide Therapeutics : The successful synthesis of bioactive peptides using NCAs derived from this compound has been reported, demonstrating its utility in developing therapeutics for various conditions .
Comparative Analysis with Related Compounds
The following table summarizes key features and applications of (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione compared to structurally similar compounds:
| Compound Name | Structure Features | Applications |
|---|---|---|
| (S)-4-Aminobutyric Acid | Contains an amino group | Neurotransmission |
| (R)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione | Enantiomer with different activity profile | Potential alternative therapeutic agents |
| 2-Oxazolidinone Derivatives | Similar ring structure | Antibiotic development |
| 1-Amino-1-carboxylic Acids | Basic building blocks for peptides | Limited functional diversity but essential in synthesis |
Mechanism of Action
The mechanism of action of (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound’s oxazolidine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, revealing a free amine that can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidine-2,5-dione Derivatives
Structural and Functional Differences
The Boc-amino butyl substituent distinguishes this compound from other oxazolidine-2,5-dione derivatives. Below is a comparison with the closest analog identified in the evidence:
(S)-4-(Chloromethyl)oxazolidine-2,5-dione (CAS 96165-57-0)
- Molecular Formula: C₄H₄ClNO₃ (vs. C₁₃H₂₂N₂O₅ for the Boc-amino derivative)
- Molecular Weight: 149.53 g/mol (vs. ~294.33 g/mol for the Boc-amino derivative) .
- Substituent: Chloromethyl group at the 4-position (vs. Boc-amino butyl group).
- Density : 1.477 ± 0.06 g/cm³ (predicted) .
- Acidity (pKa) : 8.28 ± 0.40 (predicted), suggesting moderate protonation behavior under physiological conditions .
The Boc-amino derivative’s larger molecular weight and hydrophobic Boc group likely enhance its stability in organic solvents but reduce aqueous solubility compared to the chloromethyl analog.
Physicochemical and Pharmacological Implications
- Solubility : The Boc derivative’s hydrophobicity may improve membrane permeability, favoring its use in prodrug designs. In contrast, the chloromethyl analog’s higher polarity could enhance solubility in polar aprotic solvents.
- Stability : The Boc group’s stability under basic conditions contrasts with the chloromethyl group’s susceptibility to hydrolysis, necessitating careful handling in aqueous environments .
Research Findings and Trends
- Synthetic Utility : Oxazolidine-2,5-diones with halogenated substituents (e.g., chloromethyl) are preferred for rapid conjugation, while Boc-protected variants are tailored for multi-step syntheses requiring selective deprotection .
- Crystallographic Data : Structural determination of similar compounds often employs SHELX software, which is widely used for small-molecule refinement (e.g., melting point and density correlations) .
Biological Activity
(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione is a chiral compound that has garnered attention due to its diverse biological activities. This compound is characterized by its oxazolidine structure, which includes a five-membered heterocyclic ring containing nitrogen atoms and a carbonyl group. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione is C₇H₁₂N₂O₃. The compound's structure allows for unique interactions with biological macromolecules, which underpins its potential as a therapeutic agent.
Biological Activities
Research indicates that oxazolidine derivatives exhibit various biological activities. Key findings regarding the biological activity of (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione include:
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazolidine derivatives, finding that those with similar structures to (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione showed moderate to strong activity against Gram-positive bacteria. The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Bacterial Strain Tested | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition Studies
In enzyme inhibition assays, several oxazolidine derivatives were tested for their ability to inhibit urease and AChE. The results indicated that:
- Urease Inhibition : Compounds similar to (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione showed IC₅₀ values ranging from 1.13 µM to 6.28 µM.
- AChE Inhibition : Some derivatives demonstrated competitive inhibition with IC₅₀ values lower than those of standard inhibitors.
3. Docking Studies
Molecular docking studies have elucidated the interaction mechanisms between (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione and target enzymes. These studies indicate that the compound binds effectively to active sites due to its specific functional groups, enhancing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via a multi-step sequence starting from chiral amino alcohols. A key step involves the cyclization of an intermediate amino acid derivative using phosgene or triphosgene to form the oxazolidine-2,5-dione ring. Enantiomeric purity is maintained by employing Boc-protected intermediates, which prevent racemization during synthesis. For example, the oxazolidine-2,5-dione core can be formed under anhydrous conditions at 0–5°C to minimize side reactions . Chiral HPLC or polarimetry should be used to confirm enantiopurity, with X-ray crystallography (e.g., SHELX-refined structures) as a gold standard for absolute configuration verification .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL97) for structure refinement. The Boc group and oxazolidine ring geometry provide critical data for confirming stereochemistry .
- NMR : H and C NMR can resolve diastereotopic protons near the chiral center. NOESY experiments help confirm spatial arrangements, particularly between the Boc-protected amine and the oxazolidine ring.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate the (S)-configuration .
Advanced Research Questions
Q. How does the Boc-protected amine influence the compound’s reactivity in ring-opening polymerizations or peptide couplings?
- Methodological Answer : The Boc group sterically shields the amine, directing reactivity toward the oxazolidine-2,5-dione ring. In ring-opening polymerizations, nucleophiles (e.g., amines or alcohols) preferentially attack the carbonyl carbons of the dione, forming poly(ester amide)s. Kinetic studies under varying pH and temperature conditions (e.g., 25–60°C) can quantify the Boc group’s steric effects. Compare with analogs lacking Boc protection to isolate its role in reaction kinetics .
Q. What computational strategies are recommended to model the compound’s conformational flexibility and predict its behavior in asymmetric catalysis?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to explore low-energy conformers. Focus on the torsional angles between the Boc group and the dione ring.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in THF or DMF) to predict aggregation behavior or solvent interactions.
- Docking Studies : If investigating biological activity, dock the compound into enzyme active sites (e.g., proteases) to assess binding modes influenced by the Boc group .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in H NMR) be resolved for derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering or Boc group rotation). Strategies include:
- Variable-Temperature NMR : Acquire spectra at –40°C to slow conformational exchange and resolve split signals.
- 2D NMR : Use HSQC and HMBC to assign coupling patterns and verify connectivity.
- Crystallographic Validation : Compare NMR-derived models with X-ray structures to resolve ambiguities .
Safety and Handling
Q. What precautions are essential when handling (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione in laboratory settings?
- Methodological Answer :
- Storage : Keep under inert gas (N or Ar) at –20°C to prevent hydrolysis of the Boc group or oxazolidine ring.
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (analogous to related oxazolidine-diones) .
- Waste Disposal : Quench residual reactivity with ethanol before aqueous disposal to neutralize electrophilic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
